molecular formula C23H27N3O3S B11219075 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B11219075
M. Wt: 425.5 g/mol
InChI Key: RDCKMCIRYZJDGT-UHFFFAOYSA-N
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Description

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base such as potassium carbonate.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, where a thiol reagent reacts with the quinazolinone intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-ethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • **2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • **2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxypropyl side chain and sulfanyl-acetamide linkage provide unique reactivity and binding characteristics, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C23H27N3O3S/c1-3-17-10-5-7-12-19(17)24-21(27)16-30-23-25-20-13-8-6-11-18(20)22(28)26(23)14-9-15-29-4-2/h5-8,10-13H,3-4,9,14-16H2,1-2H3,(H,24,27)

InChI Key

RDCKMCIRYZJDGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCOCC

Origin of Product

United States

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